molecular formula C12H19NO3S B603109 2-Ethoxy-5-isopropyl-4-methylbenzenesulfonamide CAS No. 1216249-52-3

2-Ethoxy-5-isopropyl-4-methylbenzenesulfonamide

Cat. No.: B603109
CAS No.: 1216249-52-3
M. Wt: 257.35g/mol
InChI Key: JUYZPBUOTXWRFD-UHFFFAOYSA-N
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Description

2-Ethoxy-5-isopropyl-4-methylbenzenesulfonamide is an organic compound with a complex structure It is characterized by the presence of an ethoxy group, a methyl group, and a propan-2-yl group attached to a benzene ring, along with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-isopropyl-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with various electrophiles.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-isopropyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-Ethoxy-5-isopropyl-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-isopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-isopropyl-4-methylbenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications .

Properties

CAS No.

1216249-52-3

Molecular Formula

C12H19NO3S

Molecular Weight

257.35g/mol

IUPAC Name

2-ethoxy-4-methyl-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C12H19NO3S/c1-5-16-11-6-9(4)10(8(2)3)7-12(11)17(13,14)15/h6-8H,5H2,1-4H3,(H2,13,14,15)

InChI Key

JUYZPBUOTXWRFD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N

Origin of Product

United States

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